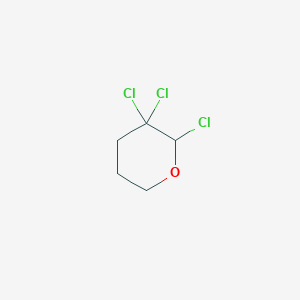

2,3,3-trichlorotetrahydro-2H-pyran

Vue d'ensemble

Description

2,3,3-Trichlorotetrahydro-2H-pyran (2,3,3-TCP) is a chlorinated organic compound that is found in many household products and industrial processes. It is an important intermediate in the synthesis of various compounds and has a wide range of applications in the chemical industry. 2,3,3-TCP is also known as 2,3,3-trichloropropan-1-ol, trichloropropanol, and trichloro-2-propanol.

Applications De Recherche Scientifique

Catalytic Reactions

2,3,3-Trichlorotetrahydro-2H-pyran is involved in various catalytic reactions. A study by Sun & Hu (2010) described the effective catalyzation of nucleophilic addition of alcohols or phenols to 3,4-dihydro-2H-pyran (DHP) using gallium triiodide. This reaction produces corresponding tetrahydropyranyl acetals with good to excellent yields (Sun & Hu, 2010).

Photophysical Properties

Tayade & Sekar (2016) explored 2H-pyran-3-carbonitrile derivatives, which show strong fluorescence properties in various solvents. These compounds, related to 2,3,3-trichlorotetrahydro-2H-pyran, exhibit positive solvatochromism and are useful in studying intramolecular charge transfer properties (Tayade & Sekar, 2016).

Organic Synthesis

Research by Liu & Meinwald (1996) demonstrates the use of 2H-pyran-2-one derivatives in organic synthesis, particularly in Pd(0)-catalyzed coupling reactions. These reactions are significant in the synthesis of various organic compounds (Liu & Meinwald, 1996).

Photochemical Studies

A study by Ota et al. (2015) on 2H-naphtho[1,2-b]pyran revealed its potential in photochemical applications. The compound undergoes photodimerization and shows distinct color, fluorescence, and cytotoxic properties, which are crucial for photochemical studies (Ota et al., 2015).

Electrocyclization Reactions

Peng et al. (2011) investigated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates. Their study highlights the role of 2H-pyran derivatives in Knoevenagel condensation and subsequent 6π-electrocyclization, which is important in the field of organic chemistry (Peng et al., 2011).

Reaction Mechanisms

The work of Garratt (1978) provides insight into the reaction mechanisms involving 3,4-dihydro-2H-pyran, a compound structurally similar to 2,3,3-trichlorotetrahydro-2H-pyran. This study enhances understanding of reaction pathways and mechanisms in organic chemistry (Garratt, 1978).

Synthesis of Heterocycles

The synthesis and applications of 2H-pyran-2-ones in thefabrication of diverse heterocycles were discussed by Pratap & Ram (2017). This research highlights the utility of 2H-pyran-2-ones as building blocks for generating a wide range of biologically important compounds, emphasizing their significance in medicinal chemistry and drug design (Pratap & Ram, 2017).

Electrosynthesis Applications

Quintanilla et al. (2011) described the electrosynthesis of halogenated δ-lactones using 2,2-disubstituted-3-oxopropyl trichloroacetates, which include 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones. This demonstrates the role of 2H-pyran derivatives in the electrosynthesis of complex organic molecules (Quintanilla et al., 2011).

Imino Diels-Alder Reactions

The study by Babu & Perumal (1998) on the catalysis of imino Diels-Alder reactions using indium trichloride with 3,4-dihydro-2H-pyran illustrates the compound's role in the efficient synthesis of complex organic structures like quinolines and phenanthridines (Babu & Perumal, 1998).

Photochromic Properties

Gemert et al. (1997) explored the structural modifications of photochromic 2H-naphtho[1,2-b]pyrans, closely related to 2,3,3-trichlorotetrahydro-2H-pyran. Their research is significant for applications in plastic ophthalmic lenses, demonstrating the importance of such compounds in material science (Gemert et al., 1997).

Multicomponent Synthesis

Pisal et al. (2020) utilized 3,4-dihydro(2H)-pyran in a zirconium tetrachloride-catalyzed multicomponent synthesis of hexahydropyrano pyrimidinone derivatives. This highlights the compound's utility in creating diverse chemical entities with potential pharmaceutical applications (Pisal et al., 2020).

Propriétés

IUPAC Name |

2,3,3-trichlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVZNJDGLAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369253 | |

| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-trichlorotetrahydro-2H-pyran | |

CAS RN |

63027-88-3 | |

| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.